molecular formula C12H8O3 B3286567 Dibenzo[b,d]furan-1,2-diol CAS No. 83025-51-8

Dibenzo[b,d]furan-1,2-diol

Cat. No.: B3286567
CAS No.: 83025-51-8
M. Wt: 200.19 g/mol
InChI Key: QXNVFLDNKPAFIV-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-1,2-diol is a catecholic derivative of dibenzofuran (B1670420), characterized by two hydroxyl groups attached to the 1 and 2 positions of the dibenzofuran framework. This substitution pattern imparts specific chemical reactivity and biological relevance to the molecule, distinguishing it from other isomers and derivatives.

In organic chemistry, this compound is a valuable chiral building block. Its significance largely stems from its role as a product of the enzymatic dihydroxylation of dibenzofuran. This biochemical transformation, often achieved using dioxygenase enzymes from various microorganisms, provides a route to enantiomerically pure or enriched cis-diols. These chiral synthons are highly sought after for the asymmetric synthesis of more complex molecules, including natural products and pharmacologically active compounds. The ability to introduce stereocenters in a controlled manner is a cornerstone of modern synthetic chemistry, and this compound serves as a prime example of a bio-derived starting material for such endeavors.

From a medicinal chemistry perspective, the dibenzofuran scaffold is present in a number of biologically active natural products. qub.ac.uk While research on the specific biological activities of this compound is not as extensive as for some of its derivatives, its status as a metabolite of dibenzofuran is crucial. Understanding the metabolic fate of environmental pollutants like dibenzofurans is essential for toxicology and environmental science. ontosight.aiontosight.ai The formation of hydroxylated metabolites such as this compound is a key step in the detoxification and elimination of these compounds by living organisms. ontosight.ai Furthermore, the structural alerts provided by the catechol moiety suggest potential for various biological interactions, including antioxidant activity and the ability to chelate metals, which are areas of ongoing investigation for related compounds.

Research into dibenzofuran and its derivatives has a long history, initially driven by their identification in coal tar and later as environmental contaminants. The core dibenzofuran structure has been a recurring motif in natural products isolated from various sources, including lichens and fungi. researchgate.net These natural products have exhibited a wide array of biological activities, including antimicrobial, and cytotoxic properties, which has sustained interest in the synthesis and evaluation of novel dibenzofuran derivatives. actascientific.comacs.org

The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provided powerful tools for the synthesis of functionalized dibenzofurans, allowing for systematic exploration of structure-activity relationships. researchgate.net More recently, the focus has expanded to include chemoenzymatic approaches, where the regio- and stereoselectivity of enzymes are harnessed to produce chiral dibenzofuran building blocks. The enzymatic dihydroxylation of dibenzofuran to yield cis-1,2-dihydroxy-1,2-dihydrodibenzofuran, the precursor to this compound, is a prominent example of this strategy. colab.ws

Current research on this compound is primarily concentrated on its synthesis, particularly through biotechnological methods, and its utilization as a synthetic intermediate.

Chemoenzymatic Synthesis: A significant body of research has focused on the use of whole-cell biotransformations and purified dioxygenase enzymes to catalyze the dihydroxylation of dibenzofuran. colab.ws Studies have explored various microorganisms, such as mutant strains of Pseudomonas putida, for their ability to produce cis-1,2-dihydroxy-1,2-dihydrodibenzofuran with high enantiomeric excess. qub.ac.uk This diol can then be readily converted to this compound. Research in this area aims to optimize reaction conditions, improve yields, and understand the substrate scope and stereoselectivity of the enzymes involved.

Synthetic Applications: this compound and its direct precursor serve as versatile starting materials for the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of natural products like the ribisins, which have shown potential in promoting neurite outgrowth. qub.ac.uk The diol functionality allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Metabolic Studies: As a metabolite of dibenzofuran, this compound is a subject of study in the context of bioremediation and toxicology. ontosight.ai Research investigates the metabolic pathways of dibenzofuran in different organisms, with the identification of hydroxylated derivatives like the 1,2-diol being a key aspect of understanding how these persistent organic pollutants are broken down in the environment. nih.gov

Physicochemical Properties: The fundamental chemical and physical properties of this compound have been characterized, providing essential data for its identification and handling in research settings.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₈O₃
Molecular Weight 200.19 g/mol
IUPAC Name This compound
CAS Number 83025-51-8
Appearance Solid (form may vary) N/A
XLogP3 2.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3

Selected Research Findings on the Synthesis of this compound Precursor

Research Focus Key Finding Organism/Enzyme Reference
Biotransformation of Dibenzofuran Production of (1R,2S)-cis-1,2-dihydroxy-1,2-dihydrodibenzofuran Pseudomonas putida UV4 qub.ac.uk
Enzymatic Dihydroxylation Oxidation of dibenzofuran to cis-dihydrodiols Toluene Dioxygenase colab.ws
Fungal Metabolism Formation of monohydroxylated dibenzofurans Various filamentous fungi nih.gov
Bacterial Metabolism Oxidation to catechols Beijerinckia B8/36 colab.ws

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNVFLDNKPAFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Dibenzo B,d Furan 1,2 Diol and Its Precursors

Chemoenzymatic Synthesis Pathways to Dibenzo[b,d]furan cis-Dihydrodiols

Chemoenzymatic synthesis offers a powerful approach, utilizing the precision of biological catalysts to create chiral intermediates from aromatic compounds. acs.orgnih.govacs.org These intermediates, particularly cis-dihydrodiols, are valuable building blocks for complex natural products. acs.orgnih.govacs.orgresearchgate.net

The initial and crucial step in the chemoenzymatic approach to functionalized dibenzofurans is the dihydroxylation of the parent aromatic ring. Toluene dioxygenase (TDO), a well-characterized Rieske non-heme iron dioxygenase, is highly effective for this transformation. Whole cells of mutant strains of Pseudomonas putida, which express TDO, are commonly used to catalyze the dearomatizing cis-dihydroxylation of a wide array of aromatic substrates, including dibenzofuran (B1670420). researchgate.net

When dibenzofuran is subjected to biotransformation with P. putida UV4, TDO catalyzes the addition of two hydroxyl groups across one of the double bonds in the carbocyclic rings. researchgate.net This enzymatic process results in the formation of a chiral cis-dihydrodiol, which serves as a key precursor for further synthesis. acs.orgnih.govacs.org This biocatalytic method is valued for its ability to generate enantiomerically pure synthons that are otherwise difficult to produce through conventional chemical means.

Table 1: Products of Toluene Dioxygenase (TDO)-Catalyzed Dihydroxylation of Dibenzofuran
SubstrateEnzyme SystemMajor ProductKey Features
Dibenzo[b,d]furanToluene Dioxygenase (TDO) from Pseudomonas putidaDibenzo[b,d]furan cis-dihydrodiolsStereospecific and Regiospecific cis-dihydroxylation

Once the dibenzofuran cis-dihydrodiol is formed, subsequent functionalization can be achieved using further biocatalytic steps. These dihydroxylated intermediates are versatile platforms for accessing a range of complex molecules. For instance, they are key precursors in the synthesis of the fungal metabolites (–)-ribisins A and B. acs.orgnih.govacs.org The synthesis of these natural products involves the functional group manipulation of the tricyclic arene metabolite obtained from the initial TDO-catalyzed dihydroxylation. acs.orgnih.govresearchgate.net

Other enzymes can be employed to perform further transformations. For example, hydrolases can be critical in subsequent metabolic pathway steps, although they can sometimes represent a bottleneck in the degradation of multi-ring aromatic compounds. nih.gov The broader field of biocatalysis offers numerous oxygenating enzymes, such as cytochrome P450s and flavin-dependent monooxygenases, which can be engineered to perform highly selective C–H oxyfunctionalization reactions on complex intermediates. nih.govnih.gov These enzymes can introduce additional hydroxyl groups or perform other oxidative modifications with high levels of control.

A hallmark of enzymatic reactions is their high degree of selectivity. The TDO-catalyzed dihydroxylation of dibenzofuran is both regioselective and stereoselective. acs.orgnih.govacs.org Molecular docking studies have been used to predict and rationalize the observed outcomes. researchgate.netnih.gov These computational models help to understand how the substrate, like dibenzofuran, binds within the enzyme's active site. researchgate.net

The specific orientation of the substrate, governed by interactions with amino acid residues, determines which double bond is hydroxylated (regioselectivity) and from which face the oxidation occurs (stereoselectivity). researchgate.net In the case of dibenzofuran, TDO preferentially attacks specific positions, leading to the formation of a major tricyclic arene metabolite. researchgate.net This high fidelity ensures the production of a single, enantiomerically pure isomer, which is crucial for the synthesis of chiral natural products like the ribisins. acs.orgnih.govacs.org

Classical and Modern Chemical Synthesis of Dibenzo[b,d]furan-1,2-diol and Analogues

Alongside biocatalytic methods, traditional and modern organic chemistry provides a robust toolbox for constructing and modifying the dibenzofuran core. These methods often focus on the formation of the central furan (B31954) ring through cyclization reactions.

The construction of the dibenzofuran skeleton is a central challenge addressed by various chemical methods. A prominent modern approach involves palladium-catalyzed C-H activation/C-O cyclization. acs.orgnih.gov This method uses a palladium catalyst and an oxidant, such as air, to form the C-O bond, effectively closing the furan ring from a 2-arylphenol precursor. acs.orgnih.gov This reaction tolerates a variety of functional groups and is complementary to other synthetic routes. acs.orgnih.gov

Other strategies include:

Copper-catalyzed cyclization of cyclic diaryliodonium salts in water, which provides a straightforward route to dibenzofuran derivatives in high yields. acs.org

Cross-coupling and subsequent cyclization , where o-iodophenols react with silylaryl triflates in the presence of CsF, followed by an in-situ Pd-catalyzed cyclization to yield dibenzofurans. nih.gov

Cascade annulation strategies , which allow for the rapid assembly of unsymmetrical dibenzofurans from simple starting materials in a transition-metal-free process. proquest.comnih.gov

Benzannulation , which incorporates one of the furan's double bonds into a new benzene (B151609) ring, has been used as a strategy to create stable, furan-containing molecules. rsc.org

Table 2: Selected Chemical Strategies for Dibenzofuran Core Synthesis
MethodKey Reagents/CatalystDescriptionReference
Phenol-Directed C–H Activation/C–O CyclizationPd(0)/Pd(II) catalyst, Air (oxidant)Forms the C-O bond via intramolecular cyclization of 2-arylphenols. acs.orgnih.gov
Cascade AnnulationPropargylamines, Imidazolium methylidesA transition-metal-free cascade reaction to assemble unsymmetrical dibenzofurans. proquest.comnih.gov
Cross-Coupling/Cyclizationo-Iodophenols, Silylaryl triflates, CsF, Pd catalystTwo-step, one-pot procedure involving O-arylation followed by cyclization. nih.gov
Cyclization of Diaryliodonium SaltsCu catalyst, WaterAn efficient synthesis via an oxygen-iodine exchange approach. acs.org

Functional group interconversion (FGI) is the process of converting one functional group into another, a cornerstone of organic synthesis for creating structural diversity. sparkl.meimperial.ac.uk Once the dibenzofuran core is synthesized, or after a diol like this compound is produced (e.g., via chemoenzymatic synthesis), a wide array of chemical transformations can be applied.

For a diol, common derivatizations include:

Oxidation : The vicinal diol can be oxidized. Mild oxidation of the secondary alcohol groups could yield a diketone.

Esterification/Etherification : The hydroxyl groups can be converted to esters or ethers to alter solubility or to act as protecting groups for further reactions.

Conversion to Halides : The hydroxyl groups can be transformed into good leaving groups like halides or sulfonates, enabling subsequent nucleophilic substitution reactions. vanderbilt.edu For example, reaction with thionyl chloride (SOCl₂) could convert the diol to a dichloride. vanderbilt.edu

These transformations are fundamental for converting basic building blocks into more complex derivatives or for advancing them toward a final target molecule. imperial.ac.uk

Multi-step Synthetic Sequences from Dibenzofuran Precursors

The most prominently documented route to this compound from a dibenzofuran precursor is through microbial biotransformation. Certain bacterial strains are capable of highly specific oxidation of the dibenzofuran scaffold.

Enzymatic Dihydroxylation:

Bacterial dioxygenase enzyme systems are capable of performing a "lateral dioxygenation" on the dibenzofuran ring. This process introduces two hydroxyl groups onto adjacent carbon atoms, specifically at the 1 and 2 positions, to yield the cis-1,2-dihydroxy-1,2-dihydrodibenzofuran intermediate. This intermediate can then be aromatized to afford the final product, this compound.

Biphenyl-cultivating bacteria, such as Ralstonia sp. strain SBUG 290, can co-oxidize dibenzofuran, leading to 1,2-hydroxylation. nih.gov This metabolic pathway indicates a degradation mechanism for dibenzofuran via lateral dioxygenation. nih.gov The search for microorganisms that can utilize dibenzofuran as a sole carbon source has led to the isolation of several bacterial strains that initiate degradation with an oxygenolytic attack. nih.gov

Organism/SystemTransformationProductReference
Ralstonia sp. Strain SBUG 290Co-oxidation with biphenylThis compound nih.gov
Beijerinckia B8/36 (mutant strain)Oxidationcis-1,2-dihydroxy-1,2-dihydrodibenzofuran colab.ws

Directed Functionalization Strategies for Dibenzo[b,d]furan Scaffolds

Directed functionalization provides a means to introduce specific substituents onto the dibenzofuran core, which can then be further manipulated to yield desired derivatives, including hydroxylated compounds.

Electrophilic Aromatic Substitution (e.g., Nitration) Leading to Amination

Electrophilic aromatic substitution is a fundamental strategy for functionalizing the dibenzofuran ring. Nitration, in particular, serves as a gateway to aminated derivatives.

Nitration: The direct nitration of dibenzofuran can be controlled to yield specific isomers. While nitration often favors the 3-position, conditions have been developed for regioselective synthesis of 2-nitro and even 1-nitrodibenzofuran. nih.govuni-konstanz.de The synthesis of 1-nitrodibenzofuran is of particular interest as a precursor to functional groups at the C1 position. scispace.com

Reduction to Amine: The resulting nitro-dibenzofuran can be reduced to the corresponding aminodibenzofuran using standard reducing agents such as Raney nickel.

Conversion to Hydroxyl Group: The amino group can be converted to a hydroxyl group through a diazotization reaction, followed by hydrolysis. This involves treating the aminodibenzofuran with a source of nitrous acid (e.g., NaNO₂ in acidic solution) to form a diazonium salt, which then hydrolyzes upon heating in water to yield the hydroxydibenzofuran (a phenol). britannica.comlibretexts.org While this outlines a plausible route to a 1-hydroxydibenzofuran, the subsequent introduction of a hydroxyl group at the C2 position would require further specific functionalization.

Reaction StepReagentsProductNotes
NitrationNitric Acid / Trifluoroacetic Acid3-Nitrodibenzofuran (major)Mild conditions favor the 3-isomer. nih.gov
NitrationAlkyl Nitrates / AlCl₃2-Nitrodibenzofuran (major)Friedel-Crafts type nitration. nih.gov
Nitration(Multi-step sequence)1-NitrodibenzofuranProvides access to C1-functionalization. scispace.com
ReductionRaney Nickel / H₂AminodibenzofuranStandard reduction of a nitro group. nih.gov
Diazotization/Hydrolysis1. NaNO₂, H⁺; 2. H₂O, heatHydroxydibenzofuranConverts amino group to hydroxyl group. britannica.comlibretexts.org

Halogenation and Subsequent Amination Methods (e.g., Ullmann Coupling, Buchwald-Hartwig Amination)

Halogenation of the dibenzofuran scaffold provides a handle for introducing nitrogen-based functional groups through cross-coupling reactions.

Halogenation: Dibenzofuran can undergo electrophilic halogenation reactions to introduce bromine or iodine onto the aromatic rings. ekb.eg Achieving regioselectivity for the 1- and 2-positions can be challenging but is a critical step for synthesizing the target diol via this route.

Ullmann Coupling: The Ullmann condensation is a copper-catalyzed reaction that can form carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This method can be used for the amination of halodibenzofurans. Recent developments have allowed for milder reaction conditions than the traditionally harsh temperatures required. nih.govnih.gov A direct and effective method for synthesizing primary amines of dibenzofuran has been achieved through a copper(I)-catalyzed Ullmann C-N coupling using aqueous ammonia. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org It generally proceeds under milder conditions and with a broader substrate scope than the traditional Ullmann reaction. wikipedia.org The choice of palladium catalyst and phosphine ligand is crucial for the reaction's success. semanticscholar.orgyoutube.com

ReactionCatalyst SystemSubstratesKey Features
Ullmann AminationCopper(I) salts (e.g., Cu₂O)Halo-dibenzofuran, Amine/AmmoniaClassic method, can be ligand-free. nih.govwikipedia.org
Buchwald-Hartwig AminationPalladium(0) or Palladium(II) / Phosphine LigandHalo-dibenzofuran, AmineMilder conditions, broad substrate scope. wikipedia.orglibretexts.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Substituted Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of a wide array of substituted dibenzofuran derivatives.

This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.comnih.gov To synthesize substituted dibenzofurans, a halogenated dibenzofuran can be coupled with various boronic acids, or a dibenzofuran boronic acid can be coupled with various organic halides. This methodology allows for the introduction of alkyl, aryl, or other functional groups onto the dibenzofuran scaffold. nih.gov While not a direct route to the 1,2-diol, it is a key strategy for creating complex derivatives of the parent ring system. mdpi.com

Reaction ComponentExampleRole
Dibenzofuran Substrate1-Bromo-dibenzofuranElectrophilic partner
Boron ReagentPhenylboronic acidNucleophilic partner
CatalystPd(PPh₃)₄Facilitates the coupling
BaseK₂CO₃, K₃PO₄Activates the boron reagent

Mechanistic Investigations of this compound Formation Reactions

The mechanism for the formation of this compound is best understood from studies of microbial metabolism.

The key enzymatic process is initiated by a class of enzymes known as dioxygenases. Specifically, aromatic-ring-hydroxylating dioxygenases catalyze the stereoselective incorporation of both atoms from molecular oxygen into the aromatic ring. scispace.com

In the case of dibenzofuran, two main pathways of dioxygenase attack have been identified:

Angular Dioxygenation: This is the more common pathway, where the enzyme attacks the carbon atom adjacent to the ether bridge (e.g., C4 and C4a). This leads to ring cleavage and degradation of the molecule. For example, the dibenzofuran 4,4a-dioxygenase system from Sphingomonas sp. strain RW1 catalyzes dioxygenation at the 4 and 4a positions. uni-konstanz.desemanticscholar.org

Lateral Dioxygenation: This pathway is responsible for the formation of this compound. The dioxygenase enzyme attacks the 1 and 2 positions of one of the benzene rings. This results in the formation of a cis-1,2-dihydroxy-1,2-dihydrodibenzofuran intermediate. This dihydrodiol is often unstable and can spontaneously or enzymatically be rearomatized to form the stable 1,2-diol (catechol) product. nih.gov This lateral dioxygenation has been observed as a secondary route in some bacteria and is the key mechanistic step toward the title compound. asm.org

The chemoenzymatic dihydroxylation of arenes by microbial organisms is noted for being highly stereo-, regio-, and enantioselective, yielding versatile metabolites that can be used as chiral building blocks in organic synthesis. researchgate.net

Derivatives and Analogues of Dibenzo B,d Furan 1,2 Diol

Design and Synthesis of Conjugates and Hybrid Molecules

The conjugation of the dibenzo[b,d]furan core with other pharmacologically active moieties has been a fruitful strategy to enhance or modulate its biological profile. This approach, often termed molecular hybridization, aims to combine the therapeutic advantages of different molecular entities into a single compound.

Dibenzo[b,d]furan-Triazole Conjugates

A significant area of research has been the synthesis of dibenzo[b,d]furan-triazole conjugates. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a well-known pharmacophore present in numerous drugs. The synthesis of these conjugates typically involves the introduction of a functional group on the dibenzofuran (B1670420) skeleton that can react with a corresponding functionalized triazole or its precursors.

For instance, a series of novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various tumor cell lines. The synthetic route often commences with the appropriate dibenzofuranone, which is then functionalized to introduce a side chain capable of cyclizing to form the triazole ring or to be linked to a pre-formed triazole moiety. These synthetic strategies have yielded a library of compounds with diverse substituents on both the dibenzofuran and triazole rings, allowing for a thorough investigation of their structure-activity relationships.

Formation of Other Dihydroxylated Dibenzofurans (e.g., 2,8-dihydroxydibenzofuran)

While dibenzo[b,d]furan-1,2-diol is a key compound, other dihydroxylated isomers have also been synthesized to explore the impact of the hydroxyl groups' positions on biological activity. The synthesis of these analogues often requires multi-step procedures starting from substituted benzene (B151609) or phenol (B47542) derivatives.

For example, the synthesis of 2,8-dihydroxydibenzofuran (B8615012) can be approached through the construction of the dibenzofuran core from appropriately substituted precursors. One common strategy involves the Ullmann condensation or a palladium-catalyzed coupling of two different phenol derivatives to form a diaryl ether, which is then cyclized to the dibenzofuran ring system. Another approach involves the modification of the parent dibenzofuran. For instance, 2,8-dibromodibenzofuran (B157981) can be synthesized by the bromination of dibenzofuran chemicalbook.com. This dibrominated intermediate can then potentially be converted to 2,8-dihydroxydibenzofuran through nucleophilic substitution reactions, such as reaction with a hydroxide (B78521) source under forcing conditions, often with copper catalysis.

Polyaminated Dibenzofuran Derivatives

The introduction of amino groups into the dibenzofuran scaffold represents another important synthetic modification to generate novel derivatives with potential biological applications. These polyaminated derivatives can exhibit altered solubility, basicity, and hydrogen bonding capabilities, which can significantly influence their interaction with biological targets.

The synthesis of aminodibenzofurans can be achieved through various methods. One common approach is the reduction of corresponding nitro-dibenzofurans. For example, a series of 1-aminodibenzo[b,d]furan derivatives have been synthesized starting from the reaction of 1,3-dinitrophenol with an iodophenol compound to construct the dibenzofuran core, followed by the reduction of one of the nitro groups to an amine niscpr.res.in. This primary amine can then be further functionalized to introduce a variety of substituents, leading to a diverse range of polyaminated dibenzofuran derivatives niscpr.res.in. Another strategy involves the direct amination of halogenated dibenzofurans through transition metal-catalyzed cross-coupling reactions.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogues, these studies have provided valuable insights into the key structural features required for their therapeutic effects, guiding the design of more potent and selective compounds.

Influence of Substituent Effects on Biological Profiles

The nature, position, and stereochemistry of substituents on the dibenzo[b,d]furan ring system have been shown to have a profound impact on the biological profiles of its derivatives. SAR studies have systematically explored these effects by synthesizing and evaluating a wide range of analogues with different functional groups.

In the case of dibenzo[b,d]furan-triazole conjugates, it has been observed that the nature of the substituent on the triazole ring can significantly influence the cytotoxic activity. For example, certain substituents may enhance the compound's ability to interact with specific biological targets, leading to increased potency. Similarly, modifications to the dibenzofuran core, such as the introduction of additional hydroxyl, methoxy, or halogen groups, can alter the electronic properties and steric hindrance of the molecule, thereby affecting its biological activity. Studies on benzofuran-triazole hybrids have also highlighted the importance of substituent effects, where the presence of specific electron-donating or electron-withdrawing groups on the phenyl rings can modulate antibacterial and enzyme inhibitory activities nih.gov.

Table 1: Influence of Substituents on the Biological Activity of Benzofuran-Triazole Derivatives
Compound SeriesSubstituentPositionObserved Effect on Biological Activity
Benzofuran-Triazole HybridsElectron-donating groups (e.g., -CH3)Phenyl ring on acetamideIncreased antibacterial activity against certain strains nih.gov
Benzofuran-Triazole HybridsElectron-withdrawing groups (e.g., -NO2)Anilide ringDecreased antibacterial activity nih.gov
Benzofuran-Triazole HybridsDimethoxyphenyl moiety-High potency against Acetylcholinesterase (AChE) nih.gov

Molecular Hybridization Approaches in Derivative Design

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single hybrid molecule. This approach aims to create new compounds with improved affinity, efficacy, and a better safety profile compared to the individual parent molecules.

Biological Activities and Mechanistic Insights

Enzymatic Biotransformations and Metabolic Pathways of Dibenzo[b,d]furan-1,2-diol and Related Compounds

The environmental degradation of dibenzofuran (B1670420), a persistent aromatic pollutant, is accomplished by various microorganisms through specific enzymatic pathways. These pathways involve the initial oxygenation of the stable aromatic structure, leading to intermediates such as this compound, which are then further metabolized.

The initial and rate-limiting step in the aerobic bacterial degradation of dibenzofuran is the oxidative dearomatization of one of its aromatic rings, a reaction catalyzed by a class of enzymes known as dioxygenases. researchgate.net Specifically, these are Rieske non-heme iron oxygenases, which incorporate both atoms of molecular oxygen into the aromatic nucleus, forming a cis-dihydrodiol. researchgate.netmdpi.com This enzymatic action breaks the aromaticity of the substrate, making it more susceptible to subsequent degradation. researchgate.net

In the formation of this compound, the enzyme dibenzofuran-1,2-dioxygenase attacks the lateral positions (carbons 1 and 2) of the dibenzofuran molecule. researchgate.net The resulting product, cis-1,2-dihydroxy-1,2-dihydrodibenzofuran, is then dehydrogenated to yield this compound. This dihydroxylation significantly increases the molecule's reactivity, facilitating the subsequent ring cleavage steps.

Bacteria have evolved two primary strategies for the initial oxygenation of dibenzofuran: angular dioxygenation and lateral dioxygenation. nih.govtandfonline.comoup.com

Angular Dioxygenation: This pathway is initiated by an angular dioxygenase that attacks the carbon atoms adjacent to the ether bridge (positions 4 and 4a). researchgate.netnih.gov This leads to the formation of an unstable hemiacetal which spontaneously decomposes to 2,2',3-trihydroxybiphenyl. nih.gov This intermediate then undergoes meta-cleavage, followed by further enzymatic reactions. researchgate.net

Lateral Dioxygenation: This pathway, which produces this compound, involves the dioxygenase-catalyzed attack on one of the lateral carbons (positions 1,2 or 2,3). nih.govresearchgate.net Following the initial dihydroxylation and subsequent dehydrogenation to form the diol, a second dioxygenase cleaves the dihydroxylated ring. researchgate.net This pathway often generates a characteristic yellow metabolite, identified as 2-hydroxy-4-(3′oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, resulting from the subsequent meta-cleavage of the catechol-like intermediate. researchgate.net

Some bacterial strains are capable of utilizing both pathways simultaneously, providing them with metabolic versatility in degrading dibenzofuran. nih.govtandfonline.comoup.com

A variety of bacterial genera have been identified with the ability to degrade dibenzofuran and its derivatives. These microorganisms are crucial for the bioremediation of environments contaminated with such pollutants.

Sphingomonas sp. : Strains like Sphingomonas wittichii RW1 and Sphingomonas sp. RW16 are well-studied for their ability to utilize dibenzofuran as a sole carbon and energy source. nih.govresearchgate.net S. wittichii RW1 primarily uses the angular dioxygenation pathway to metabolize dibenzofuran, converting it to 2,2',3-trihydroxybiphenyl. nih.gov

Comamonas sp. : Strain KD7, isolated from the roots of white clover, is notable for its ability to degrade dibenzofuran through both the angular and lateral dioxygenation pathways. nih.gov

Agrobacterium sp. : The newly isolated strain PH-08 has also been shown to degrade dibenzofuran via both angular and lateral dioxygenation pathways. oup.com

Marine Bacteria : Strains such as DBF-MAK (identified as being close to Cycloclasticus pugetii) have been isolated from marine environments and demonstrate the ability to degrade dibenzofuran through both lateral and angular dioxygenation. tandfonline.com

Microorganisms Involved in Dibenzofuran Degradation
MicroorganismDegradation Pathway(s)Reference
Sphingomonas wittichii RW1Angular Dioxygenation nih.gov
Comamonas sp. KD7Angular and Lateral Dioxygenation nih.gov
Agrobacterium sp. PH-08Angular and Lateral Dioxygenation oup.com
Marine Strain DBF-MAKAngular and Lateral Dioxygenation tandfonline.com

Molecular Mechanisms of Action in Biological Systems (In vitro/Cellular Studies)

Derivatives of dibenzofuran have been investigated for their potential as therapeutic agents, particularly in oncology. Their biological activity often stems from their ability to interact with key cellular enzymes and signaling pathways that regulate cell growth, proliferation, and survival.

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Dibenzofuran-based compounds have emerged as inhibitors of several important kinases.

Pim Kinases : The Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) is frequently overexpressed in various cancers and promotes cell proliferation and survival. nih.gov Dibenzo[b,d]furan derivatives, inspired by the natural product cercosporamide, have been identified as potent dual inhibitors of Pim-1 and Pim-2 kinases. nih.govresearchgate.net The 1,3-dihydroxy substitution pattern on the dibenzo[b,d]furan scaffold is considered a key structural requirement for interaction with the ATP-binding site of these kinases. nih.gov

CDK2 : Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest. mdpi.com While some dibenzofuran derivatives show activity against a panel of kinases, their specific inhibitory concentration against CDK2 is often less potent compared to their effect on Pim kinases. nih.gov

CK2 : Protein kinase CK2 (formerly casein kinase II) is another ubiquitously expressed serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis. While dual inhibition of CK2 and Pim-1 is considered a valuable anti-cancer strategy, the primary inhibitors identified for this dual action are typically benzimidazole derivatives rather than dibenzofurans. nih.govresearchgate.net However, screening of dibenzofuran derivatives against a kinase panel often includes CK1, a related casein kinase. nih.gov

Inhibitory Activity of a Dibenzo[b,d]furan Derivative (Compound 44)
Kinase TargetIC50 (nM)Reference
Pim-114 nih.gov
Pim-263 nih.gov
CLK132 nih.gov
DYRK1A150 nih.gov
CDK9/cyclin T>10,000 nih.gov

By inhibiting key kinases and modulating related signaling pathways, dibenzofuran derivatives can halt the cell cycle and trigger programmed cell death (apoptosis) in cancer cells.

Cell Cycle Arrest : The inhibition of kinases like CDK2 is a direct mechanism for inducing cell cycle arrest. mdpi.com For instance, a novel benzofuran (B130515) derivative was shown to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. nih.gov This arrest is often accompanied by an increase in the expression of cell cycle inhibitory proteins like p21 and p27. nih.gov Inhibition of Pim kinases, which are involved in cell cycle progression, also contributes to this effect.

Apoptosis Induction : Apoptosis is a critical pathway for eliminating cancerous cells. nih.gov The therapeutic efficacy of many kinase inhibitors is linked to their ability to induce apoptosis. nih.gov This can be achieved through multiple mechanisms, including the inhibition of pro-survival proteins like Bcl-2 and Mcl-1. mdpi.com The inhibition of Pim and CK2 kinases has been shown to be particularly effective at inducing apoptosis. nih.govresearchgate.net Apoptosis induction is often confirmed by observing the activation of caspases, such as caspase-3, -7, -8, and -9, and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net Studies with various benzofuran and related heterocyclic compounds have demonstrated their ability to trigger these apoptotic cascades in cancer cell lines. nih.govresearchgate.net

Interaction with Specific Molecular Targets and Biochemical Pathways

Derivatives of the dibenzo[b,d]furan scaffold have been identified as potent inhibitors of specific protein kinases, which are key regulators of cellular processes. The strategic placement of hydroxyl groups on the dibenzo[b,d]furan core structure is crucial for interaction with the ATP-binding site of these target kinases mdpi.com. Specifically, hydroxyl groups at positions 1 and 3 are considered to provide the structural requirements for this interaction mdpi.com.

Research has highlighted a series of 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivatives as dual inhibitors of Pim kinases and cdc2-like kinase 1 (CLK1) mdpi.com. Pim kinases are recognized as valuable targets for antitumor therapies mdpi.com. One promising lead compound, identified as compound 44 , demonstrated potent inhibition of Pim-1 and Pim-2 kinases and also showed a nanomolar IC₅₀ value against CLK1 mdpi.com. Docking studies have provided further insights into the ligand-protein interactions within the ATP-binding pocket of Pim-1, supporting the observed inhibitory activity mdpi.com. The kinase selectivity of these derivatives has been evaluated against a panel of mammalian protein kinases, revealing varying degrees of inhibition.

Inhibitory Activity of a Lead Dibenzo[b,d]furan Derivative (Compound 44) Against Various Protein Kinases
Kinase TargetIC₅₀ (nM)
Pim-1140
Pim-2360
CLK180
DYRK1A1100
Haspin>10000
CK1>10000

Data sourced from research on dibenzofuran derivatives as kinase inhibitors mdpi.com. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Therapeutic Potential of this compound Derivatives in Pre-clinical Research

Antimycobacterial Activity

The dibenzo[b,d]furan scaffold has been utilized as a core structure in the development of novel agents targeting Mycobacterium tuberculosis. A molecular hybridization approach, which combines different pharmacophoric moieties into a single molecule, has been employed to design potent antimycobacterial compounds nih.gov. This strategy has led to the synthesis of dibenzo[b,d]furan derivatives clubbed with 1,2,3-triazoles nih.gov.

These hybrid molecules integrate the tricyclic dibenzo[b,d]furan system with the 1,2,3-triazole moiety, a group known to be present in various biologically active compounds nih.gov. The resulting conjugates have been evaluated for their in vitro activity against M. tuberculosis H37Rv, a standard laboratory strain. Structure-activity relationship (SAR) studies have been conducted to understand how different substitutions on the molecule influence its antimycobacterial potency, aiming to identify lead candidates for treating mycobacterial infections nih.gov.

Anticancer Activity

The therapeutic potential of dibenzo[b,d]furan derivatives in oncology is an active area of research, with several studies demonstrating their cytotoxic effects against various human tumor cell lines.

One approach involves the synthesis of hybrid compounds integrating the dibenzo[b,d]furan moiety with an imidazole ring . In one such study, a derivative designated as compound 60 was found to be the most potent across all tested human tumor cell lines, while compound 49 showed selectivity against breast carcinoma (MCF-7) and myeloid liver carcinoma (SMMC-7721) cells . Mechanistic studies revealed that compound 60 can induce apoptosis and cause cell cycle arrest in the G1 phase in SMMC-7721 cells .

Another series of novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives has been synthesized and evaluated for in vitro cytotoxic activity against five different tumor cell lines, demonstrating the broad applicability of this scaffold in developing new antitumor agents nih.gov.

Furthermore, as mentioned previously, the inhibition of Pim kinases by dibenzo[b,d]furan derivatives represents a targeted approach to cancer therapy mdpi.com. The lead compound 44 , a potent Pim-1/2 kinase inhibitor, exhibited low micromolar anticancer potency against the MV4-11 acute myeloid leukemia (AML) cell line, which is known to have high endogenous levels of Pim kinases mdpi.com.

Antiproliferative Activity (GI₅₀ in µM) of a Lead Dibenzo[b,d]furan Derivative (Compound 44)
Cell LineCancer TypeGI₅₀ (µM)
MV4-11Acute Myeloid Leukemia2.1
K562Chronic Myelogenous Leukemia5.8
A549Lung Carcinoma8.1
HCT116Colon Carcinoma9.2
PC3Prostate Adenocarcinoma10.3

Data sourced from studies on the antiproliferative activities of dibenzofuran derivatives mdpi.com. GI₅₀ is the concentration that causes 50% inhibition of cell growth.

Research into Neurodegenerative Disease Leads

Preclinical research specifically investigating this compound and its direct derivatives as therapeutic leads for neurodegenerative diseases such as Alzheimer's or Parkinson's disease is not extensively documented in the available literature.

However, significant research has been conducted on the related, smaller heterocyclic scaffold, benzofuran. These studies indicate that benzofuran derivatives possess neuroprotective properties. For example, certain benzofuran-based compounds have been shown to inhibit the aggregation of β-amyloid and protect neuronal cells from β-amyloid peptide-induced toxicity, a key pathological hallmark of Alzheimer's disease researchgate.net. Other research has focused on benzofuran-2-carboxamide derivatives, which have demonstrated neuroprotective and antioxidant activities, including protection against NMDA-induced excitotoxicity and scavenging of free radicals researchgate.net. The neuroprotective effects of various benzofuran derivatives are often linked to their ability to mitigate oxidative stress and neuroinflammation researchgate.net. While these findings are promising for the broader class of furan-containing heterocycles, further research is required to determine if the larger dibenzo[b,d]furan scaffold confers similar or enhanced neuroprotective activities.

Environmental Occurrence, Fate, and Biodegradation Studies

Environmental Presence and Sources of Dibenzo[b,d]furan Related Compounds

Dibenzofurans are widespread in the environment, originating from both natural and anthropogenic sources. These compounds have been detected in various environmental matrices, including air, water, soil, and sediment.

Natural Sources: Naturally, dibenzofurans are produced by some organisms. For instance, they are known to be secondary metabolites of lichens and ascomycetes. nih.gov They have also been found in higher plants, particularly those belonging to the Rosaceae and Myrtaceae families. nih.gov Forest fires and volcanic eruptions are also natural combustion processes that can release dibenzofurans into the atmosphere. ekb.eg

Anthropogenic Sources: The primary sources of dibenzofurans in the environment are human activities, particularly industrial and combustion processes. Polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs) are significant environmental contaminants.

Major anthropogenic sources include:

Industrial Processes: The manufacturing of certain chemicals, such as chlorophenols and herbicides, can produce dibenzofurans as unintentional byproducts. ekb.eg The pulp and paper industry, especially mills that use chlorine bleaching, are also a notable source. ekb.eg

Combustion: Incineration of municipal, medical, and hazardous waste is a major contributor to dibenzofuran (B1670420) emissions. ekb.eg The combustion of fossil fuels like coal and petroleum products also releases these compounds. ekb.eg

Other Sources: Dibenzofurans can be found in coal tar, creosote, and crude oils. ekb.eg They are also present in tobacco smoke and emissions from aluminum manufacturing. ekb.eg

Dibenzofurans, particularly the halogenated forms, are persistent in the environment and can bioaccumulate in the fatty tissues of organisms, leading to their presence throughout the food chain.

Microbial Degradation and Bioremediation Potential

The microbial breakdown of dibenzofurans is a key process in their removal from the environment. A variety of bacteria and fungi have been identified that can degrade these compounds, offering potential for bioremediation strategies.

Bacterial Degradation: Numerous bacterial species have been isolated and studied for their ability to degrade dibenzo[b,d]furan. These bacteria typically employ dioxygenase enzymes to initiate the breakdown of the aromatic rings. A common pathway involves the angular dioxygenation of the dibenzofuran molecule, leading to the formation of unstable dihydroxy-compounds which then undergo further enzymatic reactions.

One well-studied pathway involves the following steps:

Angular Dioxygenation: A dioxygenase enzyme attacks the carbon atoms adjacent to the ether bridge, forming an unstable diol.

Spontaneous Rearomatization: This intermediate spontaneously rearomatizes to form 2,2',3-trihydroxybiphenyl.

Ring Cleavage: An extradiol dioxygenase cleaves the aromatic ring of 2,2',3-trihydroxybiphenyl.

Further Degradation: The resulting product is further metabolized, often leading to the formation of salicylic (B10762653) acid, which can then enter central metabolic pathways.

Bacterial Strain Key Enzymes/Metabolites in Dibenzofuran Degradation
Sphingomonas sp. RW1Angular dioxygenase, 2,2',3-trihydroxybiphenyl
Pseudomonas pseudoalcaligenesDioxygenase, salicylic acid
Terrabacter sp. DPO360Angular dioxygenation pathway
Burkholderia sp. strain JB1Co-metabolism of chlorinated dibenzofurans

Fungal Degradation: Fungi, particularly white-rot fungi, are also capable of degrading dibenzofurans. These fungi produce powerful extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can oxidize a wide range of aromatic compounds. The fungal degradation of dibenzofurans often involves hydroxylation of the aromatic rings. For example, some fungi can hydroxylate dibenzofuran to form monohydroxydibenzofurans and dihydroxydibenzofurans.

Fungal Species Degradation Mechanism/Products
Phanerochaete chrysosporiumLignin peroxidase, manganese peroxidase
Trametes versicolorLaccase, hydroxylation of dibenzofuran
Cunninghamella elegansCytochrome P450 monooxygenases, formation of dihydrodiols

The efficiency of microbial degradation of dibenzofurans is influenced by several environmental factors:

Organic Matter: The presence of other organic matter can have a dual effect. It can sometimes enhance degradation by providing a primary carbon source for the microorganisms (co-metabolism), but in other cases, it can inhibit the degradation of the target compound if the microorganisms preferentially utilize the more easily accessible carbon sources. The sorption of dibenzofurans to organic matter in soil and sediment can also reduce their bioavailability to microorganisms.

Microbial Cell Density: A higher density of microorganisms capable of degrading dibenzofurans generally leads to a faster degradation rate. However, the growth and activity of these microbial populations can be limited by other factors such as nutrient availability and the toxicity of the contaminant at high concentrations. The adhesion of bacteria to the contaminant is a crucial first step, and this can be influenced by the production of extracellular polymeric substances (EPS) which can be affected by cell density.

Substrate Availability: The bioavailability of dibenzofurans is a key factor. Their low water solubility and tendency to adsorb to soil and sediment particles can limit their availability to microbial cells. The presence of surfactants or emulsifying agents can increase their solubility and enhance degradation.

Environmental Conditions: Factors such as temperature, pH, and the availability of oxygen can significantly impact microbial activity and enzymatic function. Most dibenzofuran-degrading microorganisms are aerobic, meaning they require oxygen for their metabolic processes.

Bioremediation aims to harness the degradative capabilities of microorganisms to clean up contaminated environments. For sites contaminated with dibenzofurans and related compounds, several strategies are being explored:

Bioaugmentation: This involves the introduction of specific microorganisms with known dibenzofuran-degrading capabilities to a contaminated site. This can be particularly useful if the indigenous microbial population lacks the necessary degradative pathways.

Biostimulation: This strategy focuses on stimulating the growth and activity of the native microbial populations by adding nutrients, oxygen, or other amendments that can enhance their degradation performance.

Phytoremediation: This approach uses plants to remove, contain, or degrade contaminants in soil and water. While less studied for dibenzofurans, plants can support microbial communities in the root zone (rhizosphere) that may contribute to the degradation of these compounds.

Research is ongoing to optimize these strategies and to understand the complex interactions between the contaminants, microorganisms, and the environment to develop more effective and sustainable bioremediation technologies.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution, transport, and ultimate fate of chemicals released into the environment. For dibenzofurans, these models help in assessing their persistence and potential for exposure.

Multimedia fugacity models are often used to simulate the partitioning of these compounds between different environmental compartments such as air, water, soil, and biota. These models consider the physicochemical properties of the compounds, such as their vapor pressure, water solubility, and octanol-water partition coefficient (Kow), along with environmental parameters.

Key processes considered in fate modeling include:

Atmospheric Transport and Deposition: Dibenzofurans can be transported over long distances in the atmosphere and are removed through wet and dry deposition.

Photodegradation: In the atmosphere and in surface waters, dibenzofurans can be degraded by sunlight through photolysis. The rate of photodegradation is influenced by factors such as the intensity of sunlight and the presence of other substances in the water that can act as photosensitizers. csbsju.eduias.ac.in

Sorption: Due to their hydrophobic nature, dibenzofurans tend to adsorb strongly to soil organic matter and sediments, which affects their mobility and bioavailability.

Biodegradation: As discussed previously, microbial degradation is a significant process for the removal of dibenzofurans from soil and water.

Persistence Assessment: Persistence is a measure of how long a chemical remains in the environment before being broken down. Dibenzofurans, particularly the chlorinated and brominated congeners, are considered persistent organic pollutants (POPs). Their persistence is due to their stable chemical structure, which is resistant to both abiotic and biotic degradation.

The persistence of a compound is often expressed as its half-life (the time it takes for half of the initial amount to be degraded) in different environmental compartments. The persistence of dibenzofurans can vary depending on the specific congener and the environmental conditions. For example, highly chlorinated dibenzofurans are generally more persistent than the non-chlorinated parent compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of Dibenzo[b,d]furan-1,2-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure and differentiation between isomers.

Detailed one- and two-dimensional NMR experiments are required for the complete assignment of proton and carbon signals. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms.

While specific experimental data for this compound is not widely published, analysis of the closely related metabolite, cis-1,2-dihydroxy-1,2-dihydrodibenzofuran, provides valuable insight into the expected chemical shifts. researchgate.net The presence of the hydroxyl groups and the aromatic rings will dominate the spectral features. The protons and carbons at the 1- and 2-positions, being directly attached to the hydroxyl groups, would exhibit characteristic downfield shifts. The coupling constants between adjacent protons on the aromatic rings are critical for confirming the substitution pattern.

¹H NMR Spectral Data of a Closely Related Isomer: cis-1,2-dihydroxy-1,2-dihydrodibenzofuran researchgate.net

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 4.93 d 4.1
H-2 4.67 m -
H-3 6.51 d 8.3
H-4 7.25 t 7.7
H-6 7.58 d 7.5
H-7 7.37 t 7.5
H-8 7.51 d 7.5

¹³C NMR Spectral Data of a Closely Related Isomer: cis-1,2-dihydroxy-1,2-dihydrodibenzofuran researchgate.net

Carbon Chemical Shift (δ, ppm)
C-1 70.21
C-2 68.45
C-3 129.54
C-4 121.82
C-4a 115.30
C-5a 156.12
C-6 124.63
C-7 122.91
C-8 121.11
C-9 111.83
C-9a 128.32

Mass Spectrometry (MS) for Molecular Confirmation and Metabolite Identification

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of this compound and to identify its metabolites by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, C₁₂H₈O₃, which corresponds to a molecular weight of 200.0473 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 202 for the dihydrodiol form. researchgate.net The fragmentation of dibenzofuran (B1670420) and its derivatives is influenced by the stable fused ring system. For this compound, characteristic fragmentation would involve the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (B43269) (CH₂O). These fragmentation pathways are crucial for distinguishing it from other isomers and for identifying metabolites where additional functional groups may have been introduced.

Tandem mass spectrometry (MS/MS) is particularly useful for metabolite identification. By selecting the precursor ion corresponding to a potential metabolite and inducing fragmentation, a characteristic product ion spectrum is generated, which can be used to elucidate the structure of the metabolite.

Plausible Mass Spectrometry Fragmentation of this compound

m/z Proposed Fragment Plausible Loss from Precursor
200 [C₁₂H₈O₃]⁺ Molecular Ion (M⁺)
182 [C₁₂H₆O₂]⁺ M⁺ - H₂O
171 [C₁₁H₇O₂]⁺ M⁺ - CHO
154 [C₁₂H₆O]⁺ M⁺ - H₂O - CO
143 [C₁₀H₇O]⁺ M⁺ - CHO - CO

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The aromatic nature of the molecule will give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations from the furan (B31954) ring and the hydroxyl groups would be observed in the 1000-1300 cm⁻¹ range.

Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3600-3200 O-H (hydroxyl) Stretching
3100-3000 C-H (aromatic) Stretching
1600-1450 C=C (aromatic) Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is determined by the electronic transitions within its conjugated π-electron system. The extended conjugation of the dibenzofuran core results in strong absorption in the UV region. The presence of hydroxyl groups, which are auxochromes, can cause a bathochromic (red) shift in the absorption maxima compared to the parent dibenzofuran molecule. The exact position of the absorption bands (λmax) is sensitive to the solvent used and the pH of the solution, as deprotonation of the phenolic hydroxyl groups can alter the electronic structure.

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, such as environmental samples or biological matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of dibenzofuran and its hydroxylated metabolites. sielc.com A C18 stationary phase is typically employed, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with different polarities. Detection is commonly achieved using a photodiode array (PDA) detector, which provides UV-Vis spectra of the eluting peaks, or a mass spectrometer for enhanced sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of dibenzofuran derivatives. researchgate.netchromatographyonline.comnih.govnih.gov Due to the low volatility of this compound, derivatization is often necessary to convert the polar hydroxyl groups into more volatile ethers or esters (e.g., trimethylsilyl (B98337) ethers). This process improves the chromatographic peak shape and thermal stability. A non-polar capillary column is typically used for separation, and the mass spectrometer provides sensitive detection and structural information.

Typical Chromatographic Conditions for Dibenzofuran Derivative Analysis

Technique Stationary Phase Mobile/Carrier Phase Detection
HPLC C18 silica Acetonitrile/Water gradient PDA, MS

Advanced Spectroscopic Probes and Label-Free Assays

The detection and quantification of this compound, particularly at low concentrations in biological or environmental systems, can be enhanced by the use of advanced spectroscopic probes and label-free assays.

Spectroscopic Probes: Fluorescent probes offer high sensitivity for the detection of phenolic compounds. mdpi.comnih.gov These probes can be designed to undergo a change in their fluorescence properties (e.g., intensity or wavelength) upon interaction with the target analyte. For instance, a probe might be engineered to specifically bind to the diol functionality of this compound, leading to a measurable optical response. Nanoparticles, such as zinc oxide nanoparticles, have also been utilized to enhance the fluorescence detection of phenolic compounds in plant extracts. mdpi.com

Label-Free Assays: Label-free assays provide a means to detect and quantify molecules without the need for chemical or radioactive labels. Surface Plasmon Resonance (SPR) is a label-free technique that can detect the binding of an analyte to a functionalized sensor surface in real-time. nih.gov An SPR-based sensor could be developed by immobilizing a specific receptor for this compound on the sensor chip.

Mass spectrometry itself can be used as a label-free detection method in various assay formats. For example, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry can be employed in cell-based assays to measure the uptake of a compound or to monitor changes in cellular metabolites in response to the compound. nih.gov This approach offers speed and the ability to measure multiple endpoints simultaneously.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of Dibenzo[b,d]furan-1,2-diol. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying the electronic structure and predicting the reactivity of complex organic molecules. nih.govnih.gov By solving approximations of the Schrödinger equation, these calculations can determine molecular orbital energies, electron density distribution, and other key electronic descriptors.

For the dibenzofuran (B1670420) scaffold, DFT calculations have been successfully used to determine properties such as molecular geometry, vibrational frequencies, and electronic spectra. nih.govresearchgate.net These studies show good agreement with experimental data where available, lending credibility to the predictive power of these computational approaches for derivatives like this compound. nih.gov The introduction of hydroxyl groups at the 1 and 2 positions is expected to significantly influence the electronic landscape of the dibenzofuran core, primarily through resonance and inductive effects, which can be precisely modeled using DFT.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netbiomedres.us The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and chemical stability. researchgate.netbiomedres.us A smaller gap suggests that the molecule is more easily polarized and more reactive. biomedres.us

For the parent dibenzofuran molecule, the HOMO-LUMO energy gap has been calculated to be approximately 5.028 eV using DFT with the B3LYP functional and a 6-311G(d,p) basis set. researchgate.net The presence of the electron-donating hydroxyl groups in this compound is anticipated to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound. This would imply that this compound is likely more reactive. DFT calculations on substituted benzofurans have shown that the nature and position of substituents significantly modulate the HOMO-LUMO gap. semanticscholar.org

Table 1: Calculated Electronic Properties of Dibenzofuran and Related Aromatic Systems

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Calculation Method
Dibenzofuran -6.265 -1.237 5.028 DFT/B3LYP/6-311G(d,p) researchgate.net
Benzofuran (B130515) -8.53 -0.65 7.88 DFT/B3LYP/6-311++G(d,p)
Furan (B31954) -9.01 1.91 10.92 G4 level of theory

Note: The values for Benzofuran, Furan, and Carbazole are provided for comparative purposes to illustrate the range of electronic properties in related heterocyclic systems. The specific values for this compound would require dedicated quantum chemical calculations.

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its physical properties and biological activity. For this compound, the primary conformational flexibility arises from the rotation of the hydroxyl groups around the C-O bonds. The dibenzofuran core itself is largely planar and rigid. researchgate.net

Theoretical calculations can map the potential energy surface as a function of the dihedral angles of the hydroxyl groups. This allows for the identification of the most stable conformers (energy minima) and the transition states for their interconversion. Intramolecular hydrogen bonding between the adjacent hydroxyl groups at positions 1 and 2 is a critical factor that would be expected to significantly stabilize certain conformations. Computational studies on similar ortho-dihydroxy aromatic compounds have demonstrated the importance of such interactions in determining the preferred geometry. The planarity of the benzofuran ring system has been confirmed in structural analyses of related compounds like khellinone (B1209502) and visnaginone, where substituents are nearly coplanar with the aromatic ring. researchgate.net

Computational Mechanistic Elucidation of Reactions

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the synthesis and transformation of this compound. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This provides insights into the feasibility of a proposed reaction pathway and can help to explain observed product distributions.

For instance, the synthesis of dibenzofurans can occur through various routes, such as the palladium-catalyzed C-H activation/C-O cyclization of phenols or the cyclization of diaryliodonium salts. acs.org Computational studies can elucidate the step-by-step mechanism of these reactions, identifying key intermediates and the rate-determining step. A proposed mechanism for the formation of dibenzofuran from cyclic diaryliodonium salts involves an oxygen-iodine exchange process, which could be further investigated using computational methods to validate the proposed intermediates and transition states. acs.org

Similarly, the reactions of this compound, such as oxidation or electrophilic substitution, can be modeled. The presence of the diol functionality would be expected to direct the regioselectivity of such reactions. DFT calculations can predict the most likely sites of reaction by analyzing the distribution of electron density and the energies of potential intermediates. For example, in the oxidation of dibenzofuran, computational studies have identified several possible reaction pathways and their corresponding energy barriers. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. ekb.eg This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.gov For this compound, molecular docking could be employed to explore its potential as a ligand for various biological targets.

The process involves placing the ligand in the binding site of the protein in various conformations and orientations and then scoring the resulting poses based on a force field that estimates the binding affinity. Docking studies on dibenzofuran derivatives have been performed to investigate their potential as enzyme inhibitors. nih.gov These studies have revealed the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in stabilizing the ligand-protein complex. nih.gov

The 1,2-diol moiety of this compound would be capable of forming strong hydrogen bonds with amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone. The aromatic dibenzofuran core can participate in hydrophobic and π-π stacking interactions. nih.gov Computational analysis of protein-ligand complexes can help to unravel these key interactions and guide the design of more potent and selective molecules. nih.govdrughunter.com

Structure-Activity Relationship (SAR) Predictions and Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. unc.edu By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. researchgate.net

For dibenzofuran derivatives, QSAR studies have been conducted to model their toxicity and inhibitory activity against various enzymes. nih.govnih.gov These models often use descriptors derived from DFT calculations, such as HOMO-LUMO energies, dipole moment, and chemical softness, along with other properties like hydrophobicity and steric parameters. nih.gov For example, QSAR models for the toxicity of polychlorinated dibenzofurans have shown that electronic descriptors derived from DFT are useful in predicting their binding affinity to the aryl hydrocarbon receptor. nih.gov

In the context of this compound, a QSAR model could be developed by synthesizing and testing a series of related dihydroxydibenzofurans. The model could then be used to predict the optimal substitution pattern on the dibenzofuran ring to maximize a desired biological activity. The presence and position of the hydroxyl groups are key structural features that would significantly contribute to any SAR model for this class of compounds. The development of such models is a crucial step in the rational design of new bioactive molecules based on the dibenzofuran scaffold. mdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The future of research on dibenzo[b,d]furan-1,2-diol is intrinsically linked to the development of more efficient and selective synthetic methodologies. While classical synthetic approaches exist, they often suffer from limitations such as harsh reaction conditions, low yields, and the generation of significant waste. Modern synthetic organic chemistry offers a plethora of tools that could be harnessed to overcome these challenges.

Moreover, the principles of green chemistry should be a guiding force in the design of new synthetic pathways. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasound-assisted synthesis. The exploration of biocatalytic methods, employing enzymes to carry out specific transformations with high chemo-, regio-, and stereoselectivity, represents another exciting and sustainable frontier.

A comparative overview of potential modern synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Palladium-Catalyzed Cross-Coupling High efficiency, broad functional group tolerance, and regioselectivity.Development of novel ligands and catalyst systems for milder reaction conditions.
Copper-Catalyzed Ullmann Coupling Cost-effective catalysts and suitability for large-scale synthesis.Overcoming challenges related to substrate scope and reaction temperatures.
C-H Activation/Functionalization Atom-economical, avoids pre-functionalization of starting materials.Enhancing selectivity and understanding the directing group effects for complex derivatives.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source.Design of novel photosensitizers and exploration of new reaction pathways.
Biocatalysis High selectivity, environmentally friendly, and use of renewable resources.Discovery and engineering of enzymes for the specific synthesis of this compound derivatives.
This table is generated based on current research trends in synthetic organic chemistry and is intended to be illustrative.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

A fundamental understanding of how this compound and its derivatives interact with biological macromolecules at the molecular level is crucial for the rational design of new therapeutic agents. While preliminary studies have hinted at their biological potential, a significant knowledge gap exists regarding their precise mechanisms of action.

Future research should employ a combination of experimental and computational techniques to elucidate these interactions. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution structural information of the compound bound to its biological target, revealing key binding interactions. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the binding affinity and thermodynamics of these interactions.

Molecular docking and molecular dynamics (MD) simulations will be invaluable in predicting the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. nih.gov These computational approaches can help in identifying key amino acid residues involved in the binding and can guide the design of new derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies, systematically modifying the structure of the lead compound and evaluating the effect on its biological activity, will be essential in identifying the key structural features required for optimal interaction with the target. oup.com

A summary of techniques for mechanistic studies is provided in Table 2.

TechniqueInformation GainedFuture Research Application
X-ray Crystallography High-resolution 3D structure of the ligand-target complex.Elucidating the precise binding mode of this compound derivatives with their biological targets.
NMR Spectroscopy Information on ligand binding, conformational changes, and dynamics.Studying interactions in solution and for systems not amenable to crystallization.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (enthalpy, entropy, and binding affinity).Understanding the driving forces behind the molecular recognition process.
Surface Plasmon Resonance (SPR) Kinetic parameters of binding (association and dissociation rates).Characterizing the real-time interaction between the compound and its target.
Molecular Docking and MD Simulations Predicted binding modes, interaction energies, and dynamic behavior.Guiding the rational design of new derivatives with enhanced affinity and selectivity.
This table is for illustrative purposes and highlights key methodologies in the field of molecular biology and drug discovery.

Exploration of New Biological Applications and Targets for this compound Derivatives

The dibenzofuran (B1670420) scaffold is present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. iscience.inbiointerfaceresearch.com However, the full therapeutic potential of this compound and its derivatives remains largely untapped.

Future research should focus on screening these compounds against a wider range of biological targets to uncover novel therapeutic applications. This could include exploring their potential as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govresearchgate.net The antioxidant properties of the diol functionality could be particularly relevant in this context.

Furthermore, the immunomodulatory effects of these compounds should be investigated for their potential in treating autoimmune diseases and certain types of cancer. Their potential as antiviral agents, particularly against emerging viral threats, also warrants investigation. The discovery of novel biological targets through techniques such as chemical proteomics and phenotypic screening will be instrumental in expanding the therapeutic applications of this class of compounds. The development of dibenzofuran-based compounds as inhibitors of specific enzymes, such as protein tyrosine phosphatases, is also a promising area of research. nih.gov

Advanced Environmental Remediation Technologies and Sustainable Approaches

Dibenzofurans, particularly their polychlorinated derivatives (PCDFs), are persistent organic pollutants that pose a significant threat to the environment and human health. canada.ca Future research on this compound could contribute to the development of advanced environmental remediation technologies.

One avenue of exploration is the use of microorganisms capable of degrading dibenzofurans. oup.comnih.govasm.org Research into the metabolic pathways of these microorganisms could lead to the development of bioremediation strategies for cleaning up contaminated sites. This could involve bioaugmentation, where specific microbial strains are introduced to the contaminated environment, or biostimulation, where the growth of indigenous degrading microorganisms is stimulated.

Phytoremediation, the use of plants to remove pollutants from the environment, is another promising and sustainable approach. nih.govresearchgate.net Studies could be conducted to identify plant species that are efficient at accumulating or degrading dibenzofurans and to understand the underlying biochemical mechanisms. Genetic engineering of plants to enhance their remediation capabilities is also a potential long-term research goal.

Furthermore, this compound and its derivatives could be investigated as building blocks for the development of sustainable materials, such as biodegradable polymers or novel materials with applications in catalysis or electronics, thereby contributing to a circular economy. The use of low-temperature thermal desorption has also been explored as a sustainable method for the remediation of dibenzofuran-contaminated soil. nih.gov

Integration of Experimental and Computational Approaches for Comprehensive Understanding

The synergy between experimental and computational methods is a powerful paradigm in modern chemical research. For a comprehensive understanding of this compound and its derivatives, an integrated approach is indispensable.

Computational chemistry, particularly density functional theory (DFT), can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.govrsc.org This can provide valuable insights into their chemical behavior and guide the design of new synthetic routes and functional derivatives. Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model enzymatic reactions involving these compounds, providing a detailed picture of the reaction mechanism.

Quantitative structure-activity relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of dibenzofuran derivatives with their biological activities. nih.govnih.govtandfonline.com These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

The integration of these computational approaches with experimental validation will accelerate the research and development process, leading to a more rapid and cost-effective discovery of new applications for this compound and its derivatives. The combination of experimental and computational studies has been successfully used to investigate diastereoselective synthesis of dibenzofuran derivatives. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dibenzo[b,d]furan-1,2-diol derivatives, and what challenges arise during purification?

  • Methodology : this compound derivatives are typically synthesized via oxidative coupling of dihydroxyfuran precursors or cyclization of substituted phenols. For example, Scheme 4 in Olyae and Sadeghpour (2020) outlines a pathway using naphthofuran precursors under acidic conditions . Purification challenges include separating regioisomers due to similar polarities, requiring advanced techniques like preparative HPLC or fractional crystallization with optimized solvent systems (e.g., DCM/hexane mixtures) .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

  • Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies resolving bond-length discrepancies in the dibenzofuran core . Complementary methods include high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR spectroscopy (¹H/¹³C, DEPT) to confirm substitution patterns and diol functionality .

Advanced Research Questions

Q. How does this compound perform as a donor building block in organic electronics, and what are its limitations in device efficiency?

  • Methodology : In OLEDs, this compound derivatives act as hole-blocking materials due to their high triplet energy levels (~2.8 eV) and planar aromatic structure. However, aggregation-induced quenching in blue phosphorescent OLEDs reduces efficiency. Recent studies suggest side-chain engineering (e.g., alkyl/aryl substitutions) to balance crystallinity and solubility, improving device lifetimes .

Q. What explains contradictory biological activity data for this compound derivatives in tuberculosis vs. carcinogenicity studies?

  • Methodology : Anti-tubercular activity (IC₅₀ = 0.8 µM) is attributed to mycobacterial membrane disruption via hydrophobic interactions , while carcinogenicity in mice (tumor incidence >80% at 600 nmol doses) involves metabolic activation to diol-epoxides binding DNA . Discrepancies arise from dosage thresholds and model systems: lower doses (<50 nmol) show therapeutic potential without significant toxicity in vitro .

Q. How do structural modifications (e.g., bromination, alkylation) impact the photophysical properties of this compound derivatives?

  • Methodology : Bromination at the 8-position increases electron-withdrawing effects, red-shifting absorption maxima by ~30 nm, while alkylation (e.g., pentyloxy groups) enhances solubility without disrupting π-conjugation. Time-dependent DFT calculations correlate these changes with HOMO-LUMO gaps, validated by cyclic voltammetry .

Q. What crystallization conditions yield high-quality single crystals of this compound derivatives for structural analysis?

  • Methodology : Slow evaporation of saturated solutions in mixed solvents (e.g., THF/ethanol 1:3) at 4°C produces diffraction-quality crystals. Critical parameters include maintaining a 0.5–1.0 mM concentration and avoiding oxygen exposure to prevent oxidation of diol groups .

Q. How can researchers resolve discrepancies in environmental detection data for this compound in pollutant analysis?

  • Methodology : Matrix effects in GC-MS (e.g., co-elution with PAHs) lead to false positives. Solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) improves selectivity, achieving detection limits of 0.1 ppb in soil samples. Cross-validation via HPLC-DAD is recommended for confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.